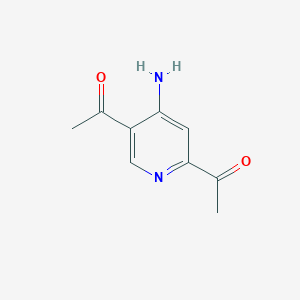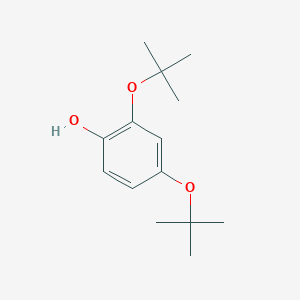
6-Formyl-4-methylpyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Formyl-4-methylpyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a formyl group at the 6th position, a methyl group at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-methylpyridine-2-sulfonyl chloride typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the following steps:
Nitration: The starting material, 4-methylpyridine, undergoes nitration to introduce a nitro group at the 2nd position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Formylation: The amino group is converted to a formyl group through formylation reactions, often using formic acid or formamide.
Sulfonylation: Finally, the formylated compound is treated with sulfonyl chloride reagents to introduce the sulfonyl chloride group at the 2nd position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Formyl-4-methylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Carboxylic Acids: Formed by oxidation of the formyl group.
Alcohols: Formed by reduction of the formyl group.
Applications De Recherche Scientifique
6-Formyl-4-methylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development due to its ability to form bioactive sulfonamide derivatives.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Formyl-4-methylpyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The formyl group can also participate in reactions typical of aldehydes, such as nucleophilic addition and oxidation-reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-4-methylpyridine-2-sulfonyl chloride
- 6-Bromo-4-methylpyridine-2-sulfonyl chloride
- 6-Methoxy-4-methylpyridine-2-sulfonyl chloride
Uniqueness
6-Formyl-4-methylpyridine-2-sulfonyl chloride is unique due to the presence of the formyl group, which imparts additional reactivity compared to its chloro, bromo, and methoxy analogs
Propriétés
Formule moléculaire |
C7H6ClNO3S |
|---|---|
Poids moléculaire |
219.65 g/mol |
Nom IUPAC |
6-formyl-4-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO3S/c1-5-2-6(4-10)9-7(3-5)13(8,11)12/h2-4H,1H3 |
Clé InChI |
RHTVCEVVSZLTFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)S(=O)(=O)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


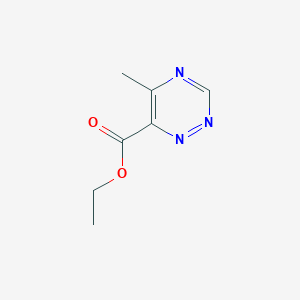
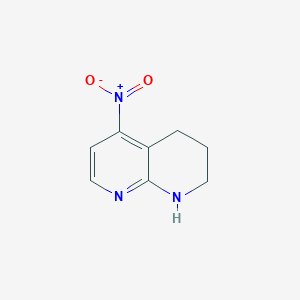


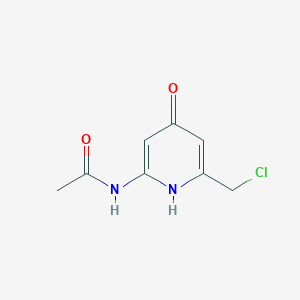
![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate](/img/structure/B14850247.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)
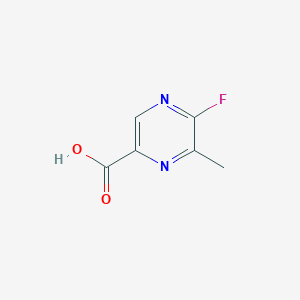
![2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14850258.png)
